Cas no 849035-75-2 (1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene)
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,2-dichloro-4-methyl-5-(methylsulfonyl)-
- 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
- 1,2-DICHLORO-4-METHYL-5-(METHYLSULPHONYL)BENZENE
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- Inchi: InChI=1S/C8H8Cl2O2S/c1-5-3-6(9)7(10)4-8(5)13(2,11)12/h3-4H,1-2H3
- InChI Key: ARAQCAZLGMKNLZ-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D483728-50mg |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483728-100mg |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D483728-500mg |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 500mg |
$ 185.00 | 2022-06-05 | ||
| Apollo Scientific | OR7978-1g |
4,5-Dichloro-2-methylphenyl methyl sulphone |
849035-75-2 | 95+% | 1g |
£105.00 | 2025-02-20 | |
| Apollo Scientific | OR7978-5g |
4,5-Dichloro-2-methylphenyl methyl sulphone |
849035-75-2 | 95+% | 5g |
£325.00 | 2025-02-20 | |
| Fluorochem | 023639-1g |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 95%+ | 1g |
£64.00 | 2022-03-01 | |
| Fluorochem | 023639-5g |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 95%+ | 5g |
£200.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428681-1g |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 95% | 1g |
¥1159.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428681-5g |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene |
849035-75-2 | 95% | 5g |
¥4168.00 | 2024-07-28 | |
| Key Organics Ltd | PS-6007-1MG |
1,2-Dichloro-4-methyl-5-(methylsulphonyl)benzene |
849035-75-2 | >95% | 1mg |
£37.00 | 2025-02-09 |
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene Suppliers
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
Introduction to 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS No. 849035-75-2)
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 849035-75-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a methylsulfonyl group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and potential candidate for various applications in medicinal chemistry.
The structural motif of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene consists of a chlorinated aromatic system with electron-withdrawing and electron-donating groups strategically positioned. The presence of the two chlorine atoms at the 1 and 2 positions enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. Additionally, the methylsulfonyl group at the 5 position introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. This combination of substituents makes the compound a versatile building block for further chemical transformations.
In recent years, there has been growing interest in developing novel compounds with tailored electronic and steric properties for use in pharmaceutical applications. The 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene structure has been explored as a precursor in the synthesis of more complex molecules, including potential drug candidates. Its ability to undergo various functionalization reactions, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, makes it a valuable asset in synthetic organic chemistry.
One of the most compelling aspects of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene is its potential utility in medicinal chemistry. Researchers have been investigating its derivatives as intermediates for antiviral, anticancer, and anti-inflammatory agents. The methylsulfonyl group, in particular, is known for its biological activity and has been incorporated into numerous pharmacophores to enhance binding affinity and therapeutic efficacy. For instance, studies have shown that sulfonyl-containing compounds can modulate enzyme activity and interact with biological targets in ways that may lead to novel therapeutic interventions.
The synthesis of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene typically involves multi-step processes that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include chlorination of pre-functionalized benzene derivatives followed by sulfonylation. Advanced techniques such as flow chemistry have also been employed to improve scalability and efficiency in the production of this compound. These synthetic strategies highlight the importance of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene as a key intermediate in industrial and academic research settings.
Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and properties of 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene. Molecular modeling studies have provided insights into how different substituents influence the electronic distribution across the aromatic ring, which can be used to predict reaction outcomes and optimize synthetic pathways. These computational approaches are complemented by experimental investigations that validate theoretical predictions and provide empirical data on reaction mechanisms.
The pharmaceutical industry has shown particular interest in developing new methodologies for constructing heterocyclic compounds derived from 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene. Heterocycles are known for their diverse biological activities and are prevalent in many drugs on the market. By functionalizing this compound with nitrogen-containing groups or other heteroatoms, researchers aim to create novel scaffolds that exhibit improved pharmacological profiles. Such efforts are part of broader initiatives to discover new treatments for various diseases by leveraging structural diversity.
In conclusion,1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (CAS No. 849035-75-2) represents a significant compound in modern chemical research with applications spanning synthetic organic chemistry and medicinal drug discovery. Its unique structural features offer opportunities for innovation in both academic laboratories and industrial settings. As our understanding of its reactivity and potential continues to grow,1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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